molecular formula C13H22F2N2O2 B6187894 rac-tert-butyl N-[(3aR,7aS)-6,6-difluoro-octahydro-1H-isoindol-3a-yl]carbamate, cis CAS No. 2714411-90-0

rac-tert-butyl N-[(3aR,7aS)-6,6-difluoro-octahydro-1H-isoindol-3a-yl]carbamate, cis

Cat. No.: B6187894
CAS No.: 2714411-90-0
M. Wt: 276.32 g/mol
InChI Key: MDGIIAAKBKCPTL-BXKDBHETSA-N
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Description

Rac-tert-butyl N-[(3aR,7aS)-6,6-difluoro-octahydro-1H-isoindol-3a-yl]carbamate, cis, is a synthetic organic compound. Its complex structure, featuring a difluoro-substituted isoindoline core, makes it a molecule of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis generally begins with the selection of a suitable isoindoline derivative.

  • Reaction Steps

    • Subsequent steps involve the formation of the carbamate functionality through reaction with tert-butyl chloroformate and the appropriate amine precursor.

  • Conditions

    • Reactions are often performed under inert atmospheres like nitrogen to prevent oxidation.

    • Typical solvents include dichloromethane or tetrahydrofuran.

    • Temperature control is crucial, often requiring cooling to maintain stability of intermediates.

Industrial Production Methods

  • Batch Reactors: : Industrial synthesis may use large-scale batch reactors, ensuring precise control over reaction conditions.

  • Purification: : Techniques such as chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxides.

  • Reduction: : Possible reduction of the carbonyl groups, although rare.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the difluoro sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Methanol, ethanol, acetonitrile.

Major Products

  • Oxidation Products: : Mainly oxides or hydroxylated derivatives.

  • Substitution Products: : Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand in certain catalytic cycles.

  • Synthesis: : Intermediate for the preparation of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential as an inhibitor for specific enzymes due to its unique structure.

  • Drug Design: : Exploration as a scaffold in the development of therapeutic agents.

Medicine

  • Pharmaceuticals: : Investigation into its role as a pharmacologically active compound.

  • Diagnostics: : Utilized in certain diagnostic assays due to its chemical properties.

Industry

  • Material Science: : Applications in the development of new materials with specific properties.

  • Agrochemicals: : Potential use in the formulation of new agrochemical products.

Mechanism of Action

Molecular Targets and Pathways

  • Binding Sites: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways: : Involves modulation of biochemical pathways related to its target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Rac-tert-butyl N-[(3aR,7aS)-6-fluoro-octahydro-1H-isoindol-3a-yl]carbamate

    • Single fluoro substitution, differing in reactivity and biological activity.

  • Rac-tert-butyl N-[(3aR,7aS)-6,6-dichloro-octahydro-1H-isoindol-3a-yl]carbamate

    • Chlorine instead of fluorine, leading to different chemical behavior and applications.

Uniqueness

  • Difluoro Substitution: : Unique electronic properties due to the presence of two fluorine atoms.

  • Biological Activity: : Distinct interactions with biological targets compared to mono-substituted analogs.

This complex and multi-faceted compound holds significant promise for diverse applications, from catalysis to medicine. Its synthesis, reactivity, and unique properties continue to intrigue researchers and industrial chemists alike.

Properties

CAS No.

2714411-90-0

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl N-[(3aS,7aR)-6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-isoindol-3a-yl]carbamate

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-12-4-5-13(14,15)6-9(12)7-16-8-12/h9,16H,4-8H2,1-3H3,(H,17,18)/t9-,12-/m1/s1

InChI Key

MDGIIAAKBKCPTL-BXKDBHETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCC(C[C@@H]1CNC2)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1CNC2)(F)F

Purity

95

Origin of Product

United States

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